Maleamic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Amino-4-oxobut-2-enoic acid typically involves the reaction of maleic anhydride with ammonia or an amine in the presence of a solvent such as acetic acid . The reaction is carried out at ambient temperature for 24 hours, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of (Z)-4-Amino-4-oxobut-2-enoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization from a mixture of isopropyl alcohol and water .

Analyse Chemischer Reaktionen

Cyclodehydration

Maleamic acids undergo cyclodehydration to form maleimides or isomaleimides . This reaction involves the removal of water from the this compound molecule, leading to a cyclic structure.

-

Mechanism : The cyclodehydration process typically involves a mixed anhydride intermediate. Density functional theory (DFT) calculations suggest that the reaction proceeds in two stages: the formation of a mixed anhydride intermediate, followed by internal cyclization to yield the corresponding maleimide or isomaleimide . Isomaleimides are often kinetically favored in the presence of acetic anhydride .

-

Reaction Conditions : Cyclodehydration can be induced by dehydrating agents such as acetic anhydride or trifluoroacetic anhydride . The reaction is often monitored using techniques such as -NMR spectroscopy to track the formation of products .

-

Factors Influencing the Reaction : The electronic effects of the substituents on the amide nitrogen influence the cyclization pathway. The presence of strong bonding between the carbon and nitrogen of the amide group, along with intramolecular hydrogen bonds, can affect the planarity of the molecule and its reactivity .

Reversible Amide Formation and Transamidation

Maleamic acids participate in reversible amide formation and transamidation reactions, highlighting their dynamic chemical behavior .

-

Reversible Amide Formation : Maleamic acids are in equilibrium with their respective amine and anhydride precursors. This equilibrium can be shifted by altering conditions such as concentration or pH . For example, adding trifluoroacetic acid (TFA) to protonate the amine shifts the equilibrium towards the anhydride and protonated amine. Neutralizing the TFA with triethylamine can restore the initial concentration of this compound .

-

Transamidation : Maleamic acids undergo amide exchange reactions where the amide group is exchanged with another amine. The rate and extent of transamidation depend on the substituents on the this compound .

-

The effective molarity (EM) of the carboxylate in proximity to the amide influences the reaction rate. Dimethyl-substituted maleamic acids react faster than those with other substituents such as 3,4,5,6-tetrahydroterephthalic or diphenyl anhydrides . Maleamic acids derived from maleic, dichloromaleic, or phthalic anhydrides show little to no transamidation under similar conditions .

-

The scope of the transamidation reaction is also affected by the substitution of the nitrogen atom .

-

Polymerization

Maleamic acids containing polymerizable groups can undergo polymerization reactions. For instance, N-(4-Vinylphenyl)maleimide can undergo free radical polymerization to form homopolymers or copolymers with other vinyl monomers.

-

Reaction Conditions: Polymerization is typically initiated using initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions.

-

Products: The resulting polymers can exhibit enhanced thermal and mechanical properties.

Diels-Alder Reactions

Some N-substituted maleimides, which can be synthesized from maleamic acids via cyclodehydration, can participate in Diels-Alder reactions with dienes to form cycloaddition products.

-

Reaction Conditions : Diels-Alder reactions are typically carried out at elevated temperatures with dienes such as cyclopentadiene.

-

Products : The reaction yields compounds with fused ring structures.

Hydrolysis

Maleamic acids can undergo hydrolysis, where they react with water to break the amide bond, forming the corresponding amine and maleic acid .

-

Factors Influencing Hydrolysis: The rate of hydrolysis is influenced by the effective molarity (EM) of the carboxylate group in proximity to the amide bond. Substitution patterns on the this compound structure can either accelerate or decelerate the hydrolysis process .

-

Reaction Conditions: Hydrolysis is typically promoted by either acidic or basic conditions. Acidic conditions protonate the amide, making it more susceptible to nucleophilic attack by water. Basic conditions generate hydroxide ions, which can directly attack the carbonyl carbon of the amide .

Other Reactions

-

Crystal Structure and Hydrogen Bonding: The crystal structure of maleamic acids reveals that the molecular conformation is stabilized by intramolecular hydrogen bonds. These hydrogen bonds influence the planarity and reactivity of the molecule .

-

Reactions with Nucleophiles and Electrophiles: The vinyl group in N-(4-Vinylphenyl)maleimide can undergo electrophilic addition reactions, while the maleimide ring can participate in nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Dynamic Combinatorial Chemistry

Reversible Transamidation

Recent studies have highlighted the utility of maleamic acids in dynamic combinatorial chemistry. Maleamic acids can undergo reversible transamidation reactions under mild conditions, allowing for the generation of diverse libraries of amides. This process is facilitated by the equilibrium between maleamic acids, their anhydrides, and amines, which can be manipulated by external stimuli such as pH changes. For instance, alternating between Brønsted acids and bases enables switching between amide and anhydride forms without side reactions, showcasing maleamic acids as valuable tools for creating dynamic chemical libraries .

Material Science

Organic Anode Materials in Lithium-Ion Batteries

Maleamic acid has been investigated as a potential organic anode material in lithium-ion batteries. Studies demonstrate that this compound exhibits excellent redox properties and can significantly enhance the performance of battery electrodes when combined with carbon black. The incorporation of this compound leads to reduced cell impedance and improved ionic diffusion, making it a promising candidate for next-generation battery technologies .

Thermal Stability Enhancements

In another application, complexes formed from this compound and lanthanum ions have been synthesized to improve the thermal stability of polyvinyl chloride (PVC) materials. The addition of these complexes enhances the thermal stability time significantly, indicating potential applications in materials engineering where thermal resistance is critical .

Biomedical Applications

Smart Delivery Systems

this compound derivatives are being explored as weakly acid-sensitive linkers or caging groups in smart drug delivery systems. These derivatives can be tailored to respond to specific pH environments, allowing for controlled release mechanisms in therapeutic applications. The hydrolysis profiles of these compounds can be finely tuned by modifying their chemical structure, which is crucial for optimizing drug delivery systems .

Antifungal Activity

Research has also indicated that certain this compound derivatives exhibit antifungal properties against pathogenic fungi. This suggests potential applications in pharmaceuticals, particularly in developing antifungal agents that could be used to treat superficial mycoses .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of (Z)-4-Amino-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity . This interaction can lead to various biochemical effects, including changes in metabolic pathways and cellular signaling .

Vergleich Mit ähnlichen Verbindungen

- Atropic acid

- Acrylic acid

- Maleic acid

Comparison: (Z)-4-Amino-4-oxobut-2-enoic acid is unique due to its specific structural features, such as the presence of both an amino group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it distinct from other similar compounds .

Biologische Aktivität

Maleamic acid, a derivative of maleic acid, has garnered attention in recent years due to its diverse biological activities and potential applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, highlighting its microbial degradation, chemical reactivity, and implications in protein labeling.

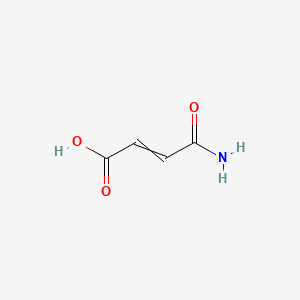

Chemical Structure and Properties

This compound is characterized by its amide functional group attached to a maleic acid backbone. Its structure allows for unique chemical reactivity, particularly in the context of transamidation and cyclization reactions.

Microbial Degradation

Recent studies have shown that this compound can be transformed by specific microbial strains. For instance, research on Alcaligenes sp. revealed that this compound is converted into maleic acid through the action of the enzyme NaaF, which is a maleamate amidase. This transformation is part of a larger pathway involving the degradation of nicotinamide and other pyridinic compounds, indicating the ecological significance of this compound in microbial metabolism .

Table 1: Enzymatic Transformation Pathway

| Compound | Enzyme | Product |

|---|---|---|

| Nicotinamide | - | Nicotinic Acid |

| Nicotinic Acid | NaaD | N-Formylthis compound |

| N-Formylthis compound | NaaE | This compound |

| This compound | NaaF | Maleic Acid |

Chemical Reactivity

Maleamic acids have been shown to undergo reversible transamidation under mild conditions, allowing for tunable reactivity with various amines. This property has been exploited in synthetic chemistry to create libraries of compounds with potential biological activity. The transamidation process involves the exchange of amine groups, demonstrating the versatility of maleamic acids in chemical synthesis .

Case Study: Transamidation Reaction

In a study examining the transamidation of maleamic acids, researchers found that unhindered aliphatic amines reacted more completely compared to benzylic amines. The equilibrium between maleamic acids and their respective anhydrides was confirmed through dilution experiments, establishing a foundational understanding of their reactive behavior in synthetic applications .

Protein Labeling Applications

Maleamic acids have emerged as effective reagents for cysteine-selective protein labeling. Their ability to form stable linkages with cysteine residues under physiological conditions makes them valuable tools in bioconjugation chemistry. The mechanism involves a spontaneous cyclization upon addition to cysteine, resulting in robust conjugates that resist retro-Michael reactions .

Table 2: Comparison of Maleamic Acids in Protein Labeling

| Compound Type | Reactivity | Stability | Application Area |

|---|---|---|---|

| Maleimides | Moderate | Moderate | Bioconjugation |

| Maleamic Acids | High | High | Cysteine labeling |

Eigenschaften

IUPAC Name |

4-amino-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQQTNAZHBEJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870612 | |

| Record name | 4-Amino-4-oxobut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula of N-(4-Methoxyphenyl)maleamic acid?

A1: The molecular formula of N-(4-Methoxyphenyl)this compound is C11H11NO4. []

Q2: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A2: FTIR, UV-Vis, and 1H-NMR spectroscopy are frequently used to confirm the structure of this compound derivatives. [, , , , , ] For instance, the disappearance of specific peaks related to the anhydride group and the appearance of new peaks corresponding to the amide bond in the FTIR spectrum can confirm the successful synthesis of poly[ethylene-alt-R-N-(1-phenylethyl)this compound] from poly(ethylene-alt-maleic anhydride) and R-(+)α-phenylethylamine. []

Q3: Can you describe a common synthetic route for Maleamic Acids?

A3: Maleamic acids are often synthesized by reacting maleic anhydride with various amines. [, , , , , , ] The reaction conditions, such as solvent, temperature, and catalyst, can be adjusted to optimize the yield and selectivity of specific isomers. []

Q4: What is a unique characteristic observed in the synthesis of some N-substituted Maleamic Acids?

A4: The presence of specific N-substituents, like benzyloxy or hydroxy groups, can influence the dehydration of N-substituted Maleamic Acids, favoring the formation of isomaleimides over maleimides. []

Q5: How can the ratio of maleimide to isomaleimide formation during this compound cyclodehydration be explained?

A5: Computational studies using PM3/AMSOL semiempirical calculations suggest that the ratio of maleimide to isomaleimide formation is dependent on the nature of the amide substituent (alkyl or aryl) and the reaction mechanism. The calculations favor a pathway involving an acyclic amide anion intermediate over a cyclic anion intermediate. []

Q6: What is the role of acetic anhydride in the cyclodehydration of Maleamic Acids?

A6: Computational studies have shown that acetic anhydride acts as a dehydrating agent in the cyclodehydration of Maleamic Acids. It facilitates the formation of a mixed anhydride intermediate, which then undergoes ring closure to form either the maleimide or isomaleimide depending on the substituent on the amide nitrogen. []

Q7: What are some applications of this compound derivatives?

A7: this compound derivatives have been investigated for several applications, including:

- Ion Exchange: Grafted polymers of polypropylene with this compound derivatives have shown potential for removing Cu, Zn, and Cd ions from aqueous solutions. []

- Herbicide Antidotes: N-Phenyl-maleimides, -isomaleimides, and -maleamic acids have been explored as potential herbicide antidotes or safeners due to their ability to interact with tissue thiols. []

- Corrosion Protection: Poly[N-(1,3-thiazo-2yl)]this compound and its nanocomposites with graphene oxide show promise as protective coatings against corrosion on low carbon steel. []

- Antibacterial Agents: The aforementioned poly[N-(1,3-thiazo-2yl)]this compound and its nanocomposites also exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. []

- Bioactive Materials: Poly(N-Imidazolyl this compound), synthesized from imidazole and maleic anhydride, has been investigated for its controlled release properties, potentially useful in drug delivery applications. [, ]

- Thermal Stabilizers: Mixed calcium and zinc salts of N-(3-amino-benzoic acid)terpene-maleamic acid have shown potential as thermal stabilizers for poly(vinyl chloride). []

- Pressure-Sensitive Adhesive Tapes: Copolymers of N-substituted long, straight-chain alkyl maleamic acids with vinyl co-monomers have been patented as release agents in pressure-sensitive adhesive tapes. []

- Orthopedic Applications: Biodegradable amino acid-containing anhydride oligomers, synthesized from methacrylated alaninyl this compound (MAMA) or methacrylated aminocaproyl this compound (MACMA), have been investigated for potential use in orthopedic applications due to their injectable and in situ crosslinkable properties. []

Q8: How does the incorporation of metal oxides affect the properties of this compound-based polymers?

A8: Adding metal oxide nanoparticles like CuO and ZnO to this compound-based polymers can enhance their anticorrosion properties. This improvement is attributed to the nanoparticles' ability to increase the polymer's barrier properties and provide active corrosion inhibition. []

Q9: What factors influence the performance of N-alkyl this compound telomer type surfactants?

A9: Factors like alkyl chain length, the number of alkyl chains, and the presence of calcium ions can influence the cmc, surface tension, foaming ability, and emulsion stability of these surfactants. []

Q10: How does N-ethylmaleimide (NEM) interact with Escherichia coli cells?

A10: NEM induces rapid potassium ion (K+) efflux from E. coli cells by reacting with cytoplasmic glutathione to form N-ethylsuccinimido-S-glutathione (ESG). ESG activates the KefB and KefC glutathione-gated K+ efflux systems. []

Q11: How are N-alkylmaleimides detoxified within E. coli?

A11: E. coli detoxifies N-alkylmaleimides, such as NEM and N-phenylmaleimide (NPM), through a glutathione-dependent process. This involves forming a glutathione adduct with NEM or NPM, followed by hydrolysis of the imide bond, releasing N-substituted maleamic acids, which are not toxic to E. coli. []

Q12: Has any research explored the anti-cancer activity of this compound derivatives?

A12: Yes, studies have investigated the potential of combining methoxyphenyl this compound (MPMA), an intermediate in pyrrolidine-nitrogen-mustard synthesis, with 5-fluorouracil (5-FU) for enhanced antitumor activity against sarcoma 180 and Ehrlich ascites carcinoma. []

Q13: What biological activities have been observed for N-alkylmaleamic acids?

A13: While some this compound derivatives show potential in various applications, a study found that N-alkylmaleamic acids with ethyl, 2-ethylamine, piperidinyl, phenyl, and phenylhydrazinyl substituents did not exhibit significant cytotoxic, antiviral (against SA-11 rotavirus), antibacterial, or antifungal properties in vitro. []

Q14: How has computational chemistry been used to study this compound derivatives?

A14: Computational studies employing methods like PM3/AMSOL have provided insights into the reaction mechanisms of this compound cyclodehydration, explaining the observed product ratios (maleimide vs. isomaleimide) based on the nature of substituents. [, ]

Q15: What insights have been gained from structure-activity relationship (SAR) studies on this compound derivatives?

A15: SAR studies have shown that the type and position of substituents on the this compound structure significantly influence its reactivity, stability, and biological activity. For example, electron-withdrawing groups on the phenyl ring of N-phenylmaleamic acids can modulate their reactivity towards nucleophiles. [, , ] Additionally, the presence and arrangement of alkyl substituents on the double bond of the this compound moiety influence its tendency to form maleimides or isoimides. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.